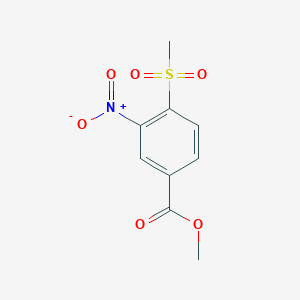

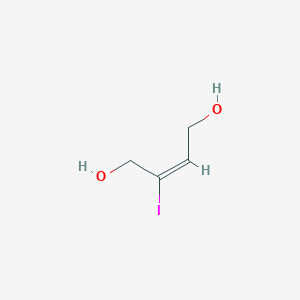

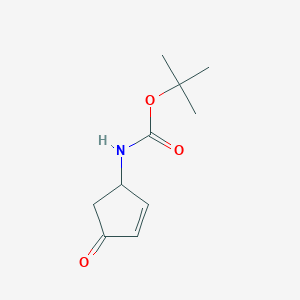

(E)-2-Iodobut-2-ene-1,4-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

This involves understanding how the compound is made. It could be synthesized in a lab or it could be naturally occurring. The synthesis process often involves reactions with other chemicals .Molecular Structure Analysis

This involves understanding the 3D arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine molecular structure .Chemical Reactions Analysis

This involves studying how the compound reacts with other chemicals. This can help us understand its reactivity, stability, and what other compounds it can form .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and chemical stability. These properties can often be found in chemical databases .Wissenschaftliche Forschungsanwendungen

Chemical Reactivity and Structure Studies

- Research on the nucleophilic reactivity of compounds like 1,4-di-iodobut-2-ene has contributed to understanding the relative rates of iodide-promoted eliminations. This knowledge is crucial for predicting and controlling chemical reactions in synthetic organic chemistry (Hudson, Arendt & Mancuso, 1967).

Synthesis of Chiral Compounds

- (E)-2-Iodobut-2-ene-1,4-diol derivatives, such as (2R,3E)-4-Iodobut-3-en-2-ol, have been synthesized with high enantiomeric purity. These chiral compounds are significant in the development of pharmaceuticals and agrochemicals where chirality can impact the efficacy and safety of the compounds (Bänziger, Griffiths & Mcgarrity, 1993).

Conversion to Allylic Alcohols

- The conversion of compounds like 2-butyn-1,4-diol to iodine-containing allylic alcohols, which are useful intermediates in organic synthesis, demonstrates the versatility of (E)-2-Iodobut-2-ene-1,4-diol in chemical transformations (Taber, Sikkander, Berry & Frankowski, 2008).

Iodohydroxylation Reactions

- Iodohydroxylation reactions of alkylidenecyclopropanes, which can yield compounds like 3-iodobut-3-en-1-ol derivatives, highlight another area of application for (E)-2-Iodobut-2-ene-1,4-diol in synthetic methodology (Yang & Huang, 2008).

Stereo-selective Synthesis

- The compound has been used in stereo-selective synthesis processes, such as the creation of Z- or E-3-methylalk-2-enoic acids. This type of selective synthesis is important in creating specific molecular configurations required in certain pharmaceuticals and chemicals (Abarbri, Parrain & Duchěne, 1995).

Creation of Fungal Decanolides

- (E)-2-Iodobut-2-ene-1,4-diol derivatives have been used in the synthesis of fungal decanolides, which are natural compounds with potential applications in pharmaceuticals and agriculture (Sherwood et al., 2018).

Catalyst in Organic Reactions

- The compound has been applied as a catalyst in lithiation reactions, aiding in the creation of more complex organic molecules. This showcases its role in facilitating various chemical transformations (Guijarro & Yus, 1994).

Allylic-Type Reagents Synthesis

- It has been used in the preparation of allylic-type diindium reagents, illustrating its utility in the creation of reagents for further chemical reactions (Hirashita, Hayashi, Mitsui & Araki, 2003).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(E)-2-iodobut-2-ene-1,4-diol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7IO2/c5-4(3-7)1-2-6/h1,6-7H,2-3H2/b4-1+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTFFVUNQEUALNI-DAFODLJHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=C(CO)I)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C(\CO)/I)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-Iodobut-2-ene-1,4-diol | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2675945.png)

![2-(3-bromobenzyl)-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2675946.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-N'-phenylethanediamide](/img/structure/B2675951.png)

![2-(3-Bromo-2,6-difluorophenyl)-N-[(E)-2-phenylethenyl]sulfonylacetamide](/img/structure/B2675952.png)

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2675958.png)

![2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2675961.png)